Methyl (4-boronobenzoylamino)acetate

描述

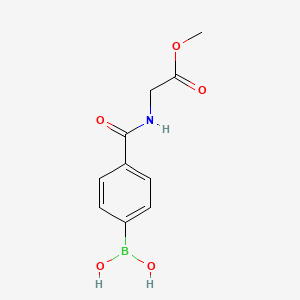

Structure

2D Structure

属性

IUPAC Name |

[4-[(2-methoxy-2-oxoethyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BNO5/c1-17-9(13)6-12-10(14)7-2-4-8(5-3-7)11(15)16/h2-5,15-16H,6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJICAYIUOGMGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NCC(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390950 | |

| Record name | Methyl (4-boronobenzoylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-24-0 | |

| Record name | Methyl (4-boronobenzoylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Methyl 4 Boronobenzoylamino Acetate

Established Synthetic Pathways for Methyl (4-boronobenzoylamino)acetate

The construction of this compound hinges on the strategic formation of an amide bond and an ester linkage. The primary approach involves the coupling of two key precursors: 4-carboxyphenylboronic acid and glycine (B1666218) methyl ester.

Methodologies Employing Boronic Acid Precursors

The principal starting material for the synthesis of this compound is 4-carboxyphenylboronic acid. This commercially available reagent serves as the source of the arylboronic acid moiety. nih.govthieme-connect.comacs.orgnih.gov The synthesis of the target molecule is achieved through the amidation of the carboxylic acid group of 4-carboxyphenylboronic acid. researchgate.net

In some synthetic approaches, the boronic acid group may be protected to prevent side reactions during the amide coupling step. One common protecting group is the MIDA (N-methyliminodiacetic acid) group, which forms a stable boronate ester. This protected form, 4-carboxyphenylboronic acid MIDA ester, can be used as the starting material, with the deprotection step occurring after the amide bond formation. researchgate.net

Amide Bond Formation Mechanisms in Compound Assembly

The central reaction in the assembly of this compound is the formation of the amide bond between 4-carboxyphenylboronic acid and glycine methyl ester. This transformation is typically achieved using a variety of coupling reagents that activate the carboxylic acid. luxembourg-bio.comhepatochem.com

Commonly employed coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.netluxembourg-bio.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amino group of glycine methyl ester to form the amide bond. luxembourg-bio.com To enhance the efficiency of the coupling and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.comnih.gov

Alternative methods for amide bond formation that bypass the need for traditional coupling reagents are also being explored. Boronic acids themselves have been shown to catalyze direct amidation reactions, although this is more common for simpler systems. rsc.org A one-step synthesis of amides from carboxyphenylboronic acids has been reported, proceeding under mild conditions without the need for coupling reagents or additional catalysts. researchgate.net

Table 1: Reagents for Amide Bond Formation

| Coupling Reagent | Additive | Typical Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| DCC | HOSu | THF | 0 | researchgate.net |

| EDC | - | Methanol (B129727) | 25 | researchgate.net |

| TBTU | DIPEA | CH2Cl2/DMF | 0 to RT | |

| HATU | DIPEA | DMF | 23 | nih.gov |

This table presents a selection of common coupling reagents and conditions for amide bond formation, which are applicable to the synthesis of this compound.

Strategic Considerations in Esterification Reactions

The methyl ester component of the target molecule is typically introduced by using glycine methyl ester as the amine coupling partner. However, if the synthesis starts with (4-boronobenzoylamino)acetic acid, a final esterification step would be necessary.

Esterification of N-acylamino acids can be achieved through various methods. A common laboratory-scale method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid. google.com Another approach involves the use of reagents like trimethylchlorosilane in methanol, which provides a convenient and efficient method for the preparation of amino acid methyl esters at room temperature. nih.gov For more sensitive substrates, milder esterification methods can be employed, such as those using N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). mdpi.com

Derivatization and Analog Generation Strategies

The bifunctional nature of this compound offers multiple avenues for chemical modification, allowing for the generation of diverse analogs with potentially altered biological activities or material properties.

Functionalization Approaches at the Boronic Acid Moiety

The boronic acid group is a versatile handle for a wide range of chemical transformations.

Formation of Boronate Esters: The boronic acid can readily react with diols, such as pinacol (B44631) or ethylene (B1197577) glycol, to form stable cyclic boronate esters. nih.gov These esters can modify the solubility and stability of the compound and are often used as protecting groups or as intermediates for further reactions.

Suzuki-Miyaura Cross-Coupling: The boronic acid moiety can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl, heteroaryl, or vinyl halides. This allows for the introduction of a wide variety of substituents onto the phenyl ring, leading to a diverse library of analogs.

Chan-Lam Amination: The carbon-boron bond can be converted into a carbon-nitrogen bond through copper-catalyzed Chan-Lam amination reactions. This provides a route to introduce primary or secondary amines at the boron-bearing position. nih.gov

Oxidation to Phenols: The boronic acid can be oxidized to a hydroxyl group using reagents such as hydrogen peroxide, affording the corresponding phenolic derivative.

Table 2: Potential Derivatization Reactions at the Boronic Acid Moiety

| Reaction Type | Reagent/Catalyst | Product Functional Group |

|---|---|---|

| Boronate Ester Formation | Pinacol, Ethylene Glycol | Boronate Ester |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide, Pd Catalyst | Biaryl/Styrenyl |

| Chan-Lam Amination | Amine, Cu Catalyst | Amine |

| Oxidation | Hydrogen Peroxide | Phenol |

This table outlines potential chemical transformations for the functionalization of the boronic acid group in this compound.

Structural Modifications of the Amino Acetate (B1210297) Component

The amino acetate portion of the molecule also presents several opportunities for structural diversification.

Hydrolysis of the Ester: The methyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, (4-boronobenzoylamino)acetic acid. This carboxylic acid can then be coupled with a variety of amines to generate a new series of amides.

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, benzyl) through transesterification reactions, which typically involve heating the methyl ester in the desired alcohol with an acid or base catalyst.

Reduction of the Ester: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride. This would yield N-(2-hydroxyethyl)-4-boronobenzamide.

Modification of the Glycine Backbone: Instead of glycine methyl ester, other amino acid esters with varying side chains (e.g., alanine (B10760859) methyl ester, valine methyl ester, phenylalanine methyl ester) could be used in the initial amide coupling step. This would lead to analogs with different substituents at the α-position of the amino acetate moiety. scholaris.ca The synthesis of N-substituted glycine derivatives has also been explored, which could be adapted to create further diversity. acs.org

Synthesis of Homologous and Isomeric Derivatives (e.g., Ethyl (4-boronobenzoylamino)acetate)

The synthesis of homologous and isomeric derivatives of this compound, such as Ethyl (4-boronobenzoylamino)acetate, follows similar synthetic principles. The primary method involves the coupling of 4-carboxyphenylboronic acid with the corresponding amino acid ester. For instance, Ethyl (4-boronobenzoylamino)acetate is synthesized by reacting 4-carboxyphenylboronic acid with glycine ethyl ester.

The general reaction scheme is analogous to the synthesis of the methyl ester, where the variation lies in the alcohol moiety of the amino acid ester. This allows for the creation of a library of related compounds with varying alkyl chains, which can be instrumental in structure-activity relationship (SAR) studies.

A common method for this transformation is the direct amidation coupling. This can be facilitated by a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). nih.gov The reaction brings together the carboxylic acid (4-carboxyphenylboronic acid) and the amine (the respective amino acid ester) to form the amide bond.

Table 1: Synthesis of Homologous Amino Acid Ester Derivatives of 4-Carboxyphenylboronic Acid

| Derivative Name | Amino Acid Ester Starting Material | Key Reagents |

| Ethyl (4-boronobenzoylamino)acetate | Glycine ethyl ester | 4-Carboxyphenylboronic acid, EDC |

| Propyl (4-boronobenzoylamino)acetate | Glycine propyl ester | 4-Carboxyphenylboronic acid, EDC |

| Isopropyl (4-boronobenzoylamino)acetate | Glycine isopropyl ester | 4-Carboxyphenylboronic acid, EDC |

Optimization of Synthetic Procedures

The optimization of the synthesis of this compound and its derivatives is crucial for improving reaction efficiency, yield, and purity, while also considering environmental impact. Key areas of focus for optimization include the catalytic systems employed and the fine-tuning of reaction conditions.

Catalytic Systems in the Synthesis of the Compound

The synthesis of the amide bond in this compound is a critical step that can be catalyzed by various systems. Boronic acids themselves have been recognized for their role in catalyzing direct amidation reactions. durham.ac.uk This catalytic activity stems from their ability to activate the carboxylic acid group, facilitating the nucleophilic attack of the amine.

Several types of boron-based catalysts have been investigated for direct amide synthesis, including:

Simple Boronic Acids: Phenylboronic acid and its derivatives are effective catalysts, often requiring azeotropic removal of water to drive the reaction to completion. durham.ac.uk

Borate Esters: These have shown utility in mediating amidation for a range of substrates. researchgate.net

Solid-Supported Boronic Acids: These heterogeneous catalysts offer the advantage of easy recovery and reuse, which is beneficial for industrial applications and continuous flow processes. durham.ac.uk A polystyrene-supported boronic acid catalyst has demonstrated high efficiency in amidation reactions. durham.ac.uk

Beyond boron-based systems, traditional peptide coupling reagents can also be considered catalytic systems in a broader sense, as they facilitate the reaction, often in stoichiometric amounts. However, the trend is towards developing truly catalytic, more sustainable methods.

Table 2: Comparison of Catalytic Systems for Amidation

| Catalytic System | Advantages | Disadvantages |

| Simple Boronic Acids | Readily available, good substrate scope. durham.ac.uk | Often require high temperatures and water removal. durham.ac.uk |

| Borate Esters | Can mediate reactions with challenging substrates. researchgate.net | May have moderate activity compared to other systems. researchgate.net |

| Solid-Supported Boronic Acids | Recyclable, suitable for flow chemistry. durham.ac.uk | May exhibit different reactivity compared to homogeneous counterparts. durham.ac.uk |

| Peptide Coupling Reagents (e.g., EDC) | High efficiency at room temperature. nih.gov | Generate stoichiometric byproducts. |

Reaction Condition Tuning for Enhanced Yield and Selectivity

Fine-tuning reaction conditions is a critical aspect of optimizing the synthesis of this compound. Key parameters that can be adjusted include temperature, solvent, and methods for water removal.

Temperature: The reaction temperature significantly influences the rate of amidation. While higher temperatures can accelerate the reaction, they can also lead to side reactions and decomposition of the boronic acid moiety. Optimization involves finding a balance to ensure a reasonable reaction time while maintaining the integrity of the reactants and products. For boronic acid-catalyzed direct amidations, reflux conditions are often employed to facilitate the removal of water. durham.ac.uk

Solvent: The choice of solvent is crucial. Non-polar solvents that form an azeotrope with water, such as toluene (B28343) or xylene, are commonly used in direct amidation to enable water removal via a Dean-Stark apparatus. This is essential for driving the equilibrium towards product formation. nih.gov In coupling agent-mediated reactions, aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are often preferred to dissolve the reactants and facilitate the reaction.

Water Removal: As water is a byproduct of the amidation reaction, its efficient removal is key to achieving high yields. Methods for water removal include:

Azeotropic Distillation: Using a Dean-Stark trap with a suitable solvent is a classic and effective method. nih.gov

Molecular Sieves: The addition of molecular sieves to the reaction mixture can effectively sequester water as it is formed, which is particularly useful for smaller-scale reactions or when azeotropic removal is not practical. nih.gov

By systematically adjusting these parameters, the yield and selectivity of the synthesis of this compound and its derivatives can be significantly improved.

Applications of Methyl 4 Boronobenzoylamino Acetate in Advanced Scientific Disciplines

Role in Medicinal Chemistry and Rational Drug Design

The presence of the boronic acid group is a key feature of Methyl (4-boronobenzoylamino)acetate, contributing significantly to its utility in medicinal chemistry. Boron-containing compounds have emerged as a significant class of molecules in drug discovery, with several FDA-approved drugs, such as Bortezomib, Ixazomib, and Vaborbactam, featuring a boronic acid functional group. rsc.orgnih.govnih.govencyclopedia.pubnih.gov This highlights the potential of boron-based compounds in developing new therapeutic agents. nih.gov

Utilization in the Development of Novel Pharmaceutical Agents

While specific pharmaceutical agents directly derived from this compound are not yet prevalent in clinical use, its structural motifs are highly relevant to the development of new drugs. The boronic acid group is known to form reversible covalent bonds with serine and threonine residues in the active sites of enzymes, making it a powerful tool for designing enzyme inhibitors. researchgate.net This interaction is a cornerstone of the mechanism of action for many boronic acid-based drugs. researchgate.net The amino acid portion of this compound provides a scaffold that can be further modified to achieve specific targeting and pharmacokinetic properties.

Strategic Incorporation into Bioactive Small Molecule Scaffolds

The structure of this compound allows for its strategic incorporation into a variety of bioactive small molecule scaffolds. The "methyl" group in the compound, though small, can play a significant role in modulating the pharmacological properties of a molecule, a phenomenon sometimes referred to as the "magic methyl" effect. researchgate.net This effect can influence a molecule's conformation, binding affinity, and metabolic stability. researchgate.net The benzoyl-amino-acetate portion provides a rigid yet versatile linker that can be used to connect different pharmacophores, enabling the construction of molecules with tailored biological activities.

Application as Precursors for Protein Degrader Building Blocks

A particularly promising application of this compound is as a precursor for the synthesis of building blocks for Proteolysis Targeting Chimeras (PROTACs). rsc.org PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural protein disposal system. nih.govexplorationpub.comnih.gov They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. rsc.orgexplorationpub.comnih.gov

The linker component of a PROTAC is crucial for its efficacy, influencing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. explorationpub.comnih.govtargetmol.com The structure of this compound provides a foundation for the synthesis of these critical linkers. The carboxylic acid or amine functionalities can be used as attachment points for the target-binding ligand and the E3 ligase-recruiting ligand. The boronic acid moiety can also be a key interactive element or a point for further chemical modification.

Table 1: Components of a PROTAC Molecule

| Component | Function | Relevance of this compound |

| Warhead | Binds to the target protein of interest. | Can be attached to the linker derived from the precursor. |

| Linker | Connects the warhead and the E3 ligase ligand, optimizing the ternary complex formation. explorationpub.com | The benzoylaminoacetate structure provides a potential scaffold for linker synthesis. |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL). nih.govnih.gov | Can be attached to the linker derived from the precursor. |

Design Principles for Modulating Pharmacological Profiles

The chemical structure of this compound offers several handles for modulating the pharmacological profile of derivative compounds. The boronic acid can be converted to a boronate ester to improve stability and cell permeability. The aromatic ring can be substituted to alter electronic properties and introduce new interactions with a biological target. Furthermore, the amino acid portion can be varied to explore different side chains, influencing solubility, and molecular geometry. These modifications allow for a systematic approach to optimizing the potency, selectivity, and pharmacokinetic properties of new drug candidates.

This compound as a Versatile Chemical Building Block

Beyond its direct applications in drug design, this compound serves as a versatile building block in organic synthesis, particularly in the construction of peptides and other complex organic molecules.

Reagent in Peptide Synthesis and Conjugation Strategies

The amino acid ester functionality of this compound makes it a suitable reagent for peptide synthesis. It can be incorporated into peptide chains using standard solid-phase or solution-phase peptide coupling techniques. The presence of the boronic acid on the aromatic ring provides a unique site for post-synthetic modification or for introducing specific functionalities into the peptide. This allows for the creation of peptides with novel properties, such as enhanced binding to specific receptors or improved stability. The boronic acid can also be used in conjugation strategies to attach peptides to other molecules, such as fluorescent dyes, imaging agents, or drug delivery systems. nih.gov

Contributions to the Development of Chemical Biology Tools

The unique structure of this compound, which combines a boronic acid moiety with an amino acid derivative, suggests its potential utility in the creation of sophisticated chemical biology tools. Boronic acids are well-established as versatile functional groups in this domain due to their ability to form reversible covalent bonds with diols, a common feature in saccharides and glycoproteins.

Potential as a Probe for Glycan Recognition: The phenylboronic acid component of this compound can participate in molecular recognition of carbohydrates. This interaction is fundamental to developing probes for studying the roles of glycans in biological processes. While specific studies on this compound are not available, the principle is well-documented for other boronic acid-containing molecules. These probes are often designed with a reporter tag, such as a fluorescent group, to enable the detection and imaging of glycans on cell surfaces or within biological samples.

Enzyme Inhibition: Boronic acids are known to act as inhibitors for certain classes of enzymes, particularly serine proteases. The boron atom can interact with the hydroxyl group of the active site serine residue, effectively blocking the enzyme's catalytic activity. The amino acid portion of this compound could serve to direct the molecule to the active site of specific proteases, potentially leading to increased selectivity and potency.

| Functional Moiety | Potential Role in Chemical Biology Tools | Relevant Interacting Biomolecules |

| Phenylboronic Acid | Reversible covalent bonding | Diol-containing molecules (e.g., saccharides, glycoproteins) |

| Amino Acid Ester | Targeting and binding specificity | Enzyme active sites (e.g., serine proteases) |

Intermediacy in the Construction of Complex Molecular Architectures

The bifunctional nature of this compound makes it a valuable building block, or intermediate, for the synthesis of more complex molecules. Its structure contains two key reactive sites: the boronic acid group and the methyl ester.

Role in Cross-Coupling Reactions: Arylboronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful method for forming carbon-carbon bonds. The boronic acid group on this compound can be readily coupled with a variety of organic halides or triflates, allowing for the introduction of the (methoxycarbonylmethylaminocarbonyl)phenyl group into a larger molecular framework. This is a common strategy in the synthesis of pharmaceuticals and other biologically active compounds.

Amide Bond Formation: The amino acid ester portion of the molecule provides another handle for chemical modification. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amide bonds. Alternatively, the existing amide bond could potentially be cleaved under harsh conditions, though this is less common. This functionality allows for the incorporation of the molecule into peptide chains or other polymeric structures.

| Reactive Site | Type of Reaction | Resulting Structure |

| Boronic Acid | Suzuki-Miyaura Coupling | Biaryl compounds |

| Methyl Ester (after hydrolysis) | Amide Coupling | Peptides, Polymers |

Potential Contributions to Materials Science Research

The structural features of this compound also suggest potential applications in the field of materials science, particularly in the development of functional materials.

Self-Assembling Materials: The combination of the planar phenyl ring, the hydrogen-bonding capabilities of the amide group, and the potential for intermolecular boroxine (B1236090) formation from the boronic acid moieties could drive the self-assembly of this molecule into ordered supramolecular structures. Such self-assembled materials can exhibit interesting properties and have applications in areas like sensing and nanotechnology.

Functional Polymers and Gels: By incorporating this compound into a polymer backbone, either through reactions at the boronic acid or the amino acid ester, it is possible to create functional materials. For instance, polymers bearing boronic acid groups can be responsive to changes in pH or the presence of saccharides, leading to the development of "smart" gels or films that change their properties in response to specific stimuli. These materials have potential uses in drug delivery systems and diagnostic devices.

| Structural Feature | Potential Application in Materials Science |

| Phenylboronic Acid | Component of stimuli-responsive polymers and gels |

| Amide Group | Promotion of self-assembly through hydrogen bonding |

| Bifunctional Nature | Monomer for the synthesis of functional polymers |

Investigative Approaches for Biological Activity and Molecular Interactions of Methyl 4 Boronobenzoylamino Acetate

Methodologies for Assessing Cellular and Sub-Cellular Target Interactions

To understand the biological potential of Methyl (4-boronobenzoylamino)acetate, a variety of assays are employed to assess its interactions with cellular and sub-cellular targets. These methods are designed to identify the molecular targets of the compound and to quantify its effects on cellular processes.

Initial screening often involves cell-based assays to determine the compound's general cytotoxic or cytostatic effects. Assays such as the MTT or resazurin (B115843) reduction assays are used to measure cell viability and proliferation across a panel of cell lines. A key characteristic of boronic acids is their ability to interact with diols, which are abundant on the cell surface in the form of glycoproteins and polysaccharides. nih.gov Therefore, assays that measure the binding of the compound to the cell surface are particularly relevant. For instance, fluorescently-labeled this compound can be used in conjunction with flow cytometry or fluorescence microscopy to visualize and quantify its association with cells. nih.govraineslab.com

Once a general biological effect is observed, more specific assays are used to identify the precise molecular target. If the compound is hypothesized to be an enzyme inhibitor, in vitro enzyme activity assays are conducted. For example, if this compound were being investigated as a protease inhibitor, its effect on the cleavage of a fluorogenic substrate by the target protease would be measured. Many boronic acid-containing compounds have been identified as potent inhibitors of serine proteases. rsc.org

Target identification can also be approached through affinity-based methods. Boronate affinity chromatography, a technique that leverages the interaction between boronic acids and diols, can be used to isolate potential binding partners from cell lysates. nih.govacs.org In a typical workflow, a resin functionalized with a derivative of this compound would be incubated with a cell lysate. Proteins that bind to the compound are retained on the resin and can be subsequently eluted and identified by mass spectrometry.

Modern approaches in chemical biology, such as the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay, offer real-time monitoring of ligand-target engagement in living cells. promega.com This method can be adapted to study the interaction of this compound with a specific protein target by genetically tagging the protein with a luciferase and using a fluorescently labeled tracer molecule that competes with the compound for binding.

The following table summarizes some of the key methodologies for assessing the cellular and sub-cellular target interactions of this compound.

| Methodology | Purpose | Typical Readout | Key Considerations |

| Cell Viability Assays (e.g., MTT, Resazurin) | To assess the general cytotoxic or cytostatic effects of the compound. | Colorimetric or fluorometric signal proportional to the number of viable cells. | Provides a broad measure of biological activity but does not identify the specific target. |

| Fluorescence Microscopy | To visualize the subcellular localization of the compound. | Fluorescent signal from a labeled version of the compound. | Can provide insights into the compound's mechanism of action by revealing its cellular destination. |

| Flow Cytometry | To quantify the binding of the compound to the cell surface. | Fluorescence intensity of cells incubated with a labeled version of the compound. | Useful for studying interactions with cell surface glycoproteins and polysaccharides. |

| In Vitro Enzyme Inhibition Assays | To determine if the compound inhibits the activity of a specific enzyme. | Change in substrate concentration or product formation, often measured by fluorescence or absorbance. | Essential for confirming the compound's mechanism of action as an enzyme inhibitor. |

| Boronate Affinity Chromatography | To identify proteins that bind to the compound. | Identification of eluted proteins by mass spectrometry. | A powerful tool for unbiased target identification. |

| NanoBRET™ Assay | To measure the real-time engagement of the compound with its target in living cells. | Bioluminescence resonance energy transfer signal. | Allows for the quantitative analysis of ligand-target binding in a physiological context. |

Structure-Activity Relationship (SAR) Studies on Derivatives of the Compound

Structure-activity relationship (SAR) studies are a critical component of the drug discovery process, providing insights into how the chemical structure of a compound influences its biological activity. nih.gov For this compound, SAR studies would involve the synthesis and biological evaluation of a series of derivatives with systematic modifications to its core structure. The goal is to identify the key structural features required for optimal activity and to guide the design of more potent and selective compounds.

The structure of this compound can be divided into three main regions for modification: the 4-boronobenzoyl moiety, the aminoacetate linker, and the methyl ester.

Modifications to the 4-boronobenzoyl moiety: The position and nature of the boronic acid group on the phenyl ring are likely to be critical for activity. Derivatives with the boronic acid at the ortho- or meta-positions could be synthesized to explore the importance of its location. Additionally, the introduction of other substituents (e.g., fluoro, chloro, methyl, methoxy) on the phenyl ring could modulate the electronic properties and steric profile of the molecule, potentially influencing its binding affinity and selectivity. nih.gov

Modifications to the aminoacetate linker: The length and flexibility of the linker connecting the benzoyl group to the acetate (B1210297) moiety can be varied. For example, homologation of the acetate to a propionate (B1217596) or butyrate (B1204436) could alter the spatial relationship between the boronic acid and the ester group, which may be important for interacting with the target. The nitrogen atom of the amino group could also be a site for modification, such as N-alkylation, to probe its role in hydrogen bonding or other interactions.

Modifications to the methyl ester: The methyl ester could be replaced with other alkyl esters (e.g., ethyl, propyl) or with an amide group. These changes would alter the polarity and hydrogen bonding potential of this part of the molecule, which could impact its solubility, cell permeability, and target interactions.

The following table presents a hypothetical SAR study for a series of derivatives of this compound, illustrating how structural modifications might affect biological activity.

| Compound | Modification | Hypothetical Biological Activity (IC50) | SAR Interpretation |

| This compound | Parent Compound | 10 µM | Baseline activity. |

| Derivative 1 | Boronic acid at the 3-position | 50 µM | The 4-position of the boronic acid is preferred for activity. |

| Derivative 2 | Fluoro group at the 2-position of the benzoyl ring | 5 µM | Electron-withdrawing group enhances activity, possibly by increasing the Lewis acidity of the boron. |

| Derivative 3 | Methyl group on the amino nitrogen | 25 µM | The NH group may be involved in a key hydrogen bond with the target. |

| Derivative 4 | Ethyl ester instead of methyl ester | 12 µM | Small changes to the ester group have a minor impact on activity. |

| Derivative 5 | Carboxylic acid instead of methyl ester | > 100 µM | The ester is important for cell permeability or for a favorable interaction with the target. |

Computational Chemistry and Molecular Modeling in Activity Prediction

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the prediction of biological activity and the rational design of new compounds. biorxiv.org For this compound, a range of computational techniques can be applied to understand its interactions with potential biological targets and to predict the activity of its derivatives.

Molecular docking is a widely used method to predict the binding mode of a small molecule to a protein target. biorxiv.org If the three-dimensional structure of a potential target of this compound is known, docking studies can be performed to identify the most likely binding pose and to analyze the key interactions, such as hydrogen bonds and hydrophobic contacts. The boronic acid group is of particular interest in these studies, as it can form a covalent bond with serine, threonine, or lysine (B10760008) residues in the active site of an enzyme. rsc.org

Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can provide a more accurate description of the electronic structure and reactivity of the compound. aip.orgdntb.gov.ua DFT calculations can be used to determine the geometry, charge distribution, and reactivity of this compound, as well as to model its interaction with amino acid side chains. This information can be valuable for understanding the mechanism of covalent bond formation between the boronic acid and its target.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com By analyzing a dataset of this compound derivatives and their corresponding activities, a QSAR model can be developed to predict the activity of new, untested compounds. This can help to prioritize the synthesis of the most promising derivatives and to avoid those that are predicted to be inactive.

The following table summarizes the application of various computational methods to the study of this compound.

| Computational Method | Application | Predicted Output | Significance |

| Molecular Docking | Predict the binding mode of the compound to a protein target. | Binding pose, binding energy, key interactions. | Guides the design of derivatives with improved binding affinity. |

| Density Functional Theory (DFT) | Calculate the electronic structure and reactivity of the compound. | Molecular geometry, charge distribution, reaction energies. | Provides insights into the mechanism of covalent bond formation. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop a statistical model to predict the biological activity of derivatives. | Predicted IC50 or other activity metric. | Helps to prioritize the synthesis of new compounds. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the compound-target complex over time. | Conformational changes, stability of the complex. | Provides a more realistic picture of the binding event. |

Spectroscopic Techniques for Analyzing Ligand-Target Binding

Spectroscopic techniques provide powerful tools for characterizing the binding of a ligand to its biological target at the atomic level. frontiersin.org For this compound, several spectroscopic methods can be employed to confirm its interaction with a target protein, to determine the binding affinity, and to elucidate the structural basis of the interaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying ligand-target interactions in solution. frontiersin.org In a typical NMR binding experiment, the spectrum of the target protein is recorded in the absence and presence of this compound. Changes in the chemical shifts of specific protein resonances upon addition of the compound can identify the amino acid residues that are involved in the binding interaction. Saturation Transfer Difference (STD) NMR is another powerful NMR technique that can identify which parts of the ligand are in close contact with the protein.

Mass spectrometry (MS) is a highly sensitive technique that can be used to detect the non-covalent complex between a ligand and its target. frontiersin.org Electrospray ionization (ESI) is a soft ionization technique that can transfer the intact ligand-protein complex from solution to the gas phase, allowing its mass to be measured. The stoichiometry of the complex can be determined, and by performing titration experiments, the dissociation constant (Kd) of the binding interaction can be calculated.

X-ray crystallography can provide a high-resolution, three-dimensional structure of the ligand-target complex. This requires the crystallization of the protein in complex with this compound. The resulting electron density map reveals the precise binding mode of the compound, including the orientation of the boronic acid group and its interactions with the surrounding amino acid residues. This detailed structural information is invaluable for understanding the basis of the compound's activity and for guiding further optimization.

The following table provides an overview of the spectroscopic techniques used to analyze the binding of this compound to its target.

| Spectroscopic Technique | Information Obtained | Sample Requirements | Key Advantages |

| Nuclear Magnetic Resonance (NMR) | Binding site on the protein, ligand conformation, binding affinity. | Soluble, isotopically labeled protein (for some experiments). | Provides detailed information about the interaction in solution. |

| Mass Spectrometry (MS) | Stoichiometry of the complex, binding affinity. | Small amount of purified protein and ligand. | High sensitivity and ability to analyze complex mixtures. |

| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex. | Crystalline protein-ligand complex. | Provides a detailed atomic-level view of the binding interaction. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity, stoichiometry, and thermodynamic parameters (enthalpy and entropy). | Purified protein and ligand in solution. | Provides a complete thermodynamic profile of the binding interaction. |

| Surface Plasmon Resonance (SPR) | Binding kinetics (association and dissociation rates) and affinity. | Immobilized protein on a sensor chip. | Real-time measurement of binding events. |

Future Directions and Emerging Research Avenues for Methyl 4 Boronobenzoylamino Acetate

Advancements in Scalable and Sustainable Synthetic Methodologies

The synthesis of arylboronic acids, the class to which Methyl (4-boronobenzoylamino)acetate belongs, has traditionally relied on methods such as the Suzuki-Miyaura coupling. These reactions are fundamental in creating carbon-carbon bonds essential for constructing complex organic molecules. However, a key challenge in the broader field is the development of scalable and sustainable synthetic routes. Future research into the synthesis of this compound would likely focus on overcoming common hurdles in boronic acid synthesis, such as improving yields and employing more environmentally friendly ("green") chemistry principles. The goal would be to establish a reproducible and cost-effective production method to enable further study.

Expansion of Applications in Targeted Chemical Biology Probes

Boronic acids are recognized for their ability to act as chemical probes, which are small molecules used to study biological processes. The core of their utility lies in the unique ability of the boron atom to form reversible covalent bonds with biological molecules, such as proteins. For this compound, a primary area of future investigation would be its potential as a selective probe. Researchers would need to identify its specific biological targets and understand how it interacts with them. A significant challenge in this area is achieving high selectivity to ensure that the probe interacts only with its intended target, thus providing clear and reliable data about that target's function.

Exploration of Novel Therapeutic Modalities

Many boronic acid-containing compounds have been investigated as therapeutic agents, with some gaining FDA approval. Their mechanism often involves the inhibition of enzymes, such as proteasomes, which are crucial for cellular function and are often implicated in diseases like cancer. The future therapeutic exploration of this compound would involve screening it against a wide range of biological targets to identify any potential for treating diseases. This would require extensive preclinical studies to determine its efficacy and mechanism of action.

Development of Advanced Delivery Systems for Conjugates

A growing area of research is the use of boronic acids in advanced drug delivery systems. Boronic acid-containing molecules can be designed to respond to specific biological environments, such as the high glucose levels found in diabetic patients or the acidic microenvironment of tumors. If this compound were found to have therapeutic potential, future work would likely involve developing sophisticated delivery systems to transport it to the desired site of action in the body. This could involve attaching it to polymers or nanoparticles to improve its stability and targeting.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl (4-boronobenzoylamino)acetate, and how do reaction conditions influence yield?

- Methodology : Start with methyl 4-(bromomethyl)benzoate as a precursor (analogous to ). React with 4-boronobenzamide via nucleophilic substitution (SN2) in anhydrous dimethylformamide (DMF) under nitrogen, using triethylamine as a base. Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (60–80°C) to minimize boronic acid hydrolysis . Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements (≥70%) require strict anhydrous conditions and inert atmospheres to preserve the boronic ester group .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodology :

- ¹H NMR : Look for characteristic peaks: ester methyl (~δ 3.7 ppm), aromatic protons (δ 7.3–8.1 ppm for borono-substituted benzene), and amide NH (~δ 8.5 ppm, broad).

- ¹¹B NMR : A singlet at δ 30–35 ppm confirms the boronic acid/ester moiety.

- IR : Stretch at ~1700 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide C=O), and B-O vibrations (~1350 cm⁻¹).

- HRMS : Calculate exact mass (C₁₀H₁₁BNO₅: theoretical [M+H]⁺ = 260.0732). Cross-validate with isotopic patterns for boron .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

- Methodology : Boronic esters are prone to hydrolysis. Store under inert gas (argon) at –20°C in desiccated, amber vials. Pre-dry solvents (e.g., molecular sieves for DMF). Monitor degradation via periodic ¹H NMR; hydrolysis products include boronic acid (δ 7.5–8.0 ppm for free -B(OH)₂) and methanol (δ 3.3 ppm) .

Advanced Research Questions

Q. How does this compound perform in Suzuki-Miyaura cross-coupling reactions, and what catalytic systems enhance efficiency?

- Methodology : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in a 3:1 dioxane/water mixture. Evaluate coupling with aryl halides (e.g., 4-bromotoluene) at 80°C. Monitor conversion via GC-MS. Optimize ligand systems (e.g., SPhos for electron-deficient partners) to achieve >90% yield. Note: Boronic ester stability in aqueous conditions requires pH control (pH 7–9) .

Q. What computational strategies (DFT, docking) predict the reactivity and bioactivity of this compound?

- Methodology :

- DFT : Calculate Fukui indices to identify nucleophilic/electrophilic sites. Optimize geometry at B3LYP/6-31G(d) level (Gaussian 16). Compare HOMO-LUMO gaps with analogous esters (e.g., methyl 4-(benzoylcarbamoylamino)benzoate) to assess electronic effects of boron .

- Docking : Use AutoDock Vina to model interactions with β-lactamase enzymes (boronic acids inhibit serine proteases). Validate with in vitro enzyme assays (IC₅₀ measurements) .

Q. How do solvent polarity and proticity affect the compound’s solubility and reactivity in multicomponent reactions?

- Methodology : Test solubility in DMSO, THF, and methanol (1 mM). Use Kamlet-Taft parameters to correlate solvent polarity (π*) with reaction rates in Knoevenagel condensations. Protic solvents (e.g., MeOH) may deactivate boron via adduct formation; use aprotic solvents (DMF, THF) for higher yields .

Q. What in vitro models are suitable for evaluating the biological activity of this compound?

- Methodology :

- Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Compare MICs with positive controls (e.g., ampicillin).

- Cytotoxicity : MTT assay on HEK-293 cells (48 h exposure). Use LC-MS to track intracellular boron accumulation, correlating with apoptosis markers (caspase-3/7) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。